molecular formula C6H14N4O2 B3048623 N1,N1,N2,N2-Tetramethylhydrazine-1,2-dicarboxamide CAS No. 17696-89-8

N1,N1,N2,N2-Tetramethylhydrazine-1,2-dicarboxamide

Cat. No.: B3048623
CAS No.: 17696-89-8
M. Wt: 174.2 g/mol
InChI Key: RAUKYARZDOSMOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

N1,N1,N2,N2-Tetramethylhydrazine-1,2-dicarboxamide can be synthesized through various organic synthesis routes. Typically, it is prepared from appropriate starting materials under controlled reaction conditions . The exact synthetic route may vary depending on the desired purity and yield. Industrial production methods often involve optimizing these synthetic routes to achieve large-scale production while maintaining high purity and efficiency .

Chemical Reactions Analysis

N1,N1,N2,N2-Tetramethylhydrazine-1,2-dicarboxamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N1,N1,N2,N2-Tetramethylhydrazine-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways may vary depending on the specific application and context . Understanding the mechanism of action is crucial for optimizing its use in various scientific and industrial applications .

Properties

IUPAC Name

3-(dimethylcarbamoylamino)-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2/c1-9(2)5(11)7-8-6(12)10(3)4/h1-4H3,(H,7,11)(H,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUKYARZDOSMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NNC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304500
Record name N~1~,N~1~,N~2~,N~2~-Tetramethylhydrazine-1,2-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17696-89-8
Record name N1,N1,N2,N2-Tetramethyl-1,2-hydrazinedicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17696-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 165984
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC165984
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165984
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~1~,N~2~,N~2~-Tetramethylhydrazine-1,2-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Hydrazinedicarboxamide, N1,N1,N2,N2-tetramethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1,N1,N2,N2-Tetramethylhydrazine-1,2-dicarboxamide
Reactant of Route 2
N1,N1,N2,N2-Tetramethylhydrazine-1,2-dicarboxamide
Reactant of Route 3
Reactant of Route 3
N1,N1,N2,N2-Tetramethylhydrazine-1,2-dicarboxamide
Reactant of Route 4
N1,N1,N2,N2-Tetramethylhydrazine-1,2-dicarboxamide
Reactant of Route 5
Reactant of Route 5
N1,N1,N2,N2-Tetramethylhydrazine-1,2-dicarboxamide
Reactant of Route 6
N1,N1,N2,N2-Tetramethylhydrazine-1,2-dicarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.